molecular formula C19H27NO3 B6640522 2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone

2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone

Cat. No.: B6640522
M. Wt: 317.4 g/mol
InChI Key: HKQPLCDEVHJBON-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone is a synthetic organic compound that features a complex structure with a cyclohexyl group, a methoxyphenyl group, and a pyrrolidinyl group

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-23-17-10-4-3-8-15(17)16-9-7-13-20(16)18(21)14-19(22)11-5-2-6-12-19/h3-4,8,10,16,22H,2,5-7,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQPLCDEVHJBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)CC3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinyl intermediate.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction, where a cyclohexyl halide reacts with an appropriate intermediate.

    Final Assembly: The final step involves the coupling of the cyclohexyl and methoxyphenyl-pyrrolidinyl intermediates under conditions that promote the formation of the desired ethanone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

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